BN 50341

Thrombosis Cardiovascular Pharmacology PAF Antagonism

BN 50341 is a benzazepine derivative classified as an inhibitor of antithrombotic platelet activating factor (PAF). It exhibits a dual pharmacological profile characterized by both mild anticalcic activity and PAF-antagonistic properties.

Molecular Formula C32H41ClN2O4
Molecular Weight 553.1 g/mol
CAS No. 107550-66-3
Cat. No. B1667331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN 50341
CAS107550-66-3
Synonyms1-phenyl-7,8-dimethoxy-(N-(3,4-dimethoxyphenethyl)-N-methyl)-3-propylamino-1H-3-benzazepine chlorhydrate monohydrate
BN 50341
BN-50341
Molecular FormulaC32H41ClN2O4
Molecular Weight553.1 g/mol
Structural Identifiers
SMILESCN(CCCN1CC(C2=CC(=C(C=C2C=C1)OC)OC)C3=CC=CC=C3)CCC4=CC(=C(C=C4)OC)OC.Cl
InChIInChI=1S/C32H40N2O4.ClH/c1-33(18-14-24-12-13-29(35-2)30(20-24)36-3)16-9-17-34-19-15-26-21-31(37-4)32(38-5)22-27(26)28(23-34)25-10-7-6-8-11-25;/h6-8,10-13,15,19-22,28H,9,14,16-18,23H2,1-5H3;1H
InChIKeySSQLWHDPCSEIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BN 50341 (CAS 107550-66-3): A Benzazepine-Derived Antithrombotic with Dual Anticalcic and PAF-Antagonistic Activity


BN 50341 is a benzazepine derivative classified as an inhibitor of antithrombotic platelet activating factor (PAF) [1]. It exhibits a dual pharmacological profile characterized by both mild anticalcic activity and PAF-antagonistic properties [1]. BN 50341 is orally active and has been shown to decrease or completely reverse in vivo electrically induced thrombus formation in rat and guinea-pig arteries, positioning it as a research tool for cardiovascular studies focusing on thrombosis and vascular spasm [1].

BN 50341 Differentiation: Why Not All PAF Antagonists Are Interchangeable for Thrombosis Models


Generic substitution with other platelet-activating factor (PAF) antagonists may not replicate the specific pharmacological outcomes of BN 50341 due to its unique combination of mild calcium antagonism and PAF receptor blockade [1]. In contrast to selective PAF antagonists like BN 52021 (ginkgolide B) that act primarily at the receptor level without direct calcium channel interference [2], BN 50341's dual mechanism targets both PAF-mediated platelet activation and calcium-dependent vascular spasm [1]. This dual activity is particularly relevant in thrombosis models where both pathways contribute to pathology. Furthermore, the oral bioavailability and specific in vivo efficacy profile of BN 50341 in electrically induced arterial thrombosis models [1] may not be recapitulated by other in-class compounds, such as BN 50730, which have been characterized in distinct experimental contexts (e.g., hypoxia-ischemia [3] or airway hyperresponsiveness [4]).

BN 50341 Comparative Evidence: Quantified Differentiation from Leading PAF Antagonists


Dual Anticalcic and PAF-Antagonistic Mechanism: Differentiation from Selective PAF Antagonists

BN 50341 possesses a dual mechanism combining mild anticalcic activity with PAF-antagonistic properties [1]. In contrast, BN 52021 (ginkgolide B) is a specific PAF receptor antagonist that inhibits PAF-induced calcium mobilization but does not exhibit direct calcium channel antagonism; BN 52021 remained inactive against thrombin-induced calcium mobilization, demonstrating its selectivity for PAF-mediated pathways [2]. BN 50730, another synthetic PAF antagonist, has not been reported to possess anticalcic activity. The dual mechanism of BN 50341 may provide enhanced efficacy in thrombosis models where both PAF and calcium-dependent vascular spasm contribute to pathology.

Thrombosis Cardiovascular Pharmacology PAF Antagonism

In Vivo Antithrombotic Efficacy: Complete Reversal of Electrically Induced Arterial Thrombosis

BN 50341 decreased (following oral or intravenous administration) and totally reversed (following local superfusion) in vivo electrically induced thrombus formation in rat or guinea-pig artery [1]. While specific percentage inhibition values are not reported in the available abstract, the description of 'total reversal' with local superfusion indicates a robust antithrombotic effect in this model. Comparative data for other PAF antagonists in the same electrically induced thrombosis model are not identified in the literature, making direct quantitative comparison challenging. However, the complete reversal of thrombus formation under local superfusion conditions is a noteworthy functional outcome.

Arterial Thrombosis In Vivo Pharmacology Antithrombotic Agents

Oral Bioactivity: Comparative Dose Context from Cross-Study Analysis

BN 50341 demonstrates oral activity in decreasing electrically induced thrombus formation in rats and guinea-pigs [1], though the exact oral dose is not specified in the abstract. For context, other PAF antagonists such as BN 50730 and BN 52021 have shown oral efficacy at 25 mg/kg in a guinea-pig model of antigen-induced bronchial hyperresponsiveness [2]. While direct dose comparisons are not possible due to differing models, the confirmation of oral activity for BN 50341 distinguishes it from PAF antagonists requiring parenteral administration only.

Oral Bioavailability PAF Antagonists Preclinical Pharmacology

Inhibition of Platelet Calcium Mobilization: Mechanism-Based Differentiation

The antithrombotic effects of BN 50341 were correlated with inhibition of PAF-acether- and thrombin-induced platelet activation, demonstrated by decreased free cytoplasmic calcium mobilization measured in Quin 2-loaded cells [1]. In contrast, BN 52021, while potently inhibiting PAF-induced calcium mobilization (strongly inhibited in a dose-dependent manner), remained inactive against thrombin-induced calcium mobilization [2]. This indicates that BN 50341 may interfere with calcium signaling pathways triggered by multiple agonists, whereas BN 52021's effects are restricted to PAF receptor-mediated events.

Calcium Signaling Platelet Activation PAF Antagonism

BN 50341 Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


In Vivo Arterial Thrombosis Models Requiring Oral Antithrombotic Activity

BN 50341 is suitable for studies utilizing electrically induced arterial thrombosis in rats or guinea-pigs, where oral or intravenous administration has been shown to decrease thrombus formation, and local superfusion totally reverses it [1]. Its oral bioavailability [1] supports chronic dosing protocols in cardiovascular research.

Investigating the Role of Combined PAF and Calcium Signaling in Thrombosis

For researchers examining the interplay between PAF-mediated platelet activation and calcium-dependent vascular spasm, BN 50341's dual anticalcic and PAF-antagonistic profile [1] offers a distinct tool compared to selective PAF antagonists like BN 52021 [2] that lack direct calcium antagonism.

Comparative Pharmacology Studies of Benzazepine-Derived PAF Antagonists

BN 50341 serves as a reference benzazepine-derived compound for structure-activity relationship (SAR) studies and comparative pharmacological profiling against other PAF antagonist chemotypes (e.g., hetrazepines like BN 50730, or natural ginkgolides like BN 52021) [1][2].

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